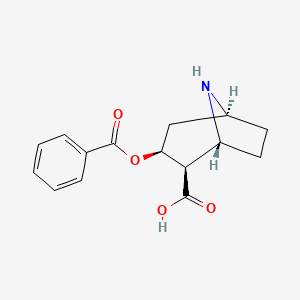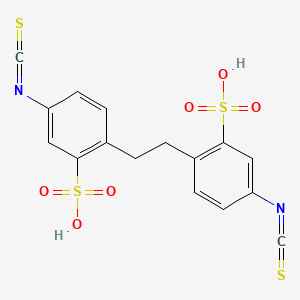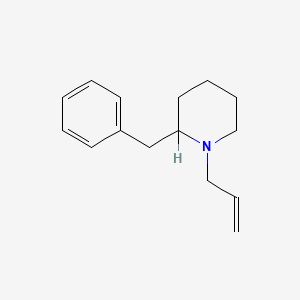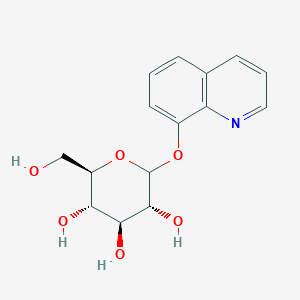
8-Hidroxiquinolina-beta-D-glucopiranósido
Descripción general
Descripción
8-Hydroxyquinoline-beta-D-glucopyranoside is a compound that combines the metal-binding properties of 8-hydroxyquinoline with the glucose moiety of beta-D-glucopyranoside. This conjugation enhances the compound’s bioavailability and selectivity, making it a promising candidate for various biological and medicinal applications .
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its metal-binding properties.
Biology: Investigated for its potential as an anticancer agent, particularly in targeting cancer cells with overexpressed glucose transporters
Medicine: Explored for its antibacterial and antifungal activities.
Industry: Utilized in the development of metal chelators and sensors
Mecanismo De Acción
Target of Action
The primary target of 8-Hydroxyquinoline-beta-D-glucopyranoside is the enzyme beta-glucosidase . This enzyme is present in various members of the family Enterobacteriaceae . The compound serves as a substrate for this enzyme, aiding in the differentiation of these bacteria based on the presence or absence of beta-glucosidase .
Mode of Action
8-Hydroxyquinoline-beta-D-glucopyranoside interacts with its target, beta-glucosidase, through a process known as enzymatic cleavage . This interaction results in the compound being broken down by the enzyme . The cleavage of the compound is a key step in its mode of action, enabling it to exhibit its biological activities .
Biochemical Pathways
The cleavage of 8-Hydroxyquinoline-beta-D-glucopyranoside by beta-glucosidase is part of a larger biochemical pathway involving the metabolism of glucosides . This pathway plays a crucial role in various biological processes, including the regulation of energy production and the breakdown of complex carbohydrates .
Pharmacokinetics
The compound’s interaction with beta-glucosidase suggests that it may be metabolized in environments where this enzyme is present .
Result of Action
The cleavage of 8-Hydroxyquinoline-beta-D-glucopyranoside by beta-glucosidase results in the compound exhibiting antiproliferative activity against different tumor cell lines in the presence of copper (II) ions . This suggests that the compound may have potential anticancer properties .
Action Environment
The action of 8-Hydroxyquinoline-beta-D-glucopyranoside is influenced by environmental factors such as the presence of beta-glucosidase and copper (II) ions . These factors can affect the compound’s efficacy and stability. For instance, the absence of beta-glucosidase may hinder the compound’s ability to be metabolized and exert its biological effects .
Análisis Bioquímico
Biochemical Properties
8-Hydroxyquinoline-beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the differentiation of bacterial species. It serves as an alternative substrate for the detection of beta-glucosidase activity, which is crucial for identifying members of the Enterobacteriaceae family . The compound interacts with beta-glucosidase enzymes, leading to the hydrolysis of the glucopyranoside moiety and the release of 8-hydroxyquinoline. This interaction is essential for the high-contrast metal chelate formation used in bacterial differentiation .
Cellular Effects
8-Hydroxyquinoline-beta-D-glucopyranoside exhibits notable effects on various cell types and cellular processes. In cancer cells, the compound has been shown to inhibit the proliferation of cell lines such as HCT 116 and MCF-7 . It influences cell function by interfering with cell signaling pathways and gene expression, particularly those associated with cancer progression. The compound’s cytotoxic effects are enhanced in the presence of copper (II) ions, which facilitate its antiproliferative activity .
Molecular Mechanism
The molecular mechanism of 8-Hydroxyquinoline-beta-D-glucopyranoside involves its interaction with beta-glucosidase enzymes, leading to the cleavage of the glucopyranoside moiety and the release of 8-hydroxyquinoline . This release enables the compound to bind to metal ions, forming stable complexes that inhibit enzyme activity and disrupt cellular processes. The compound’s ability to chelate metal ions is a key factor in its antibacterial and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyquinoline-beta-D-glucopyranoside change over time due to its stability and degradation. The compound is stable at -20°C, ensuring its long-term usability in biochemical assays . Its activity may decrease over extended periods, necessitating proper storage and handling to maintain its efficacy. Long-term studies have shown that the compound retains its ability to inhibit cell proliferation and enzyme activity, although its potency may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinoline-beta-D-glucopyranoside vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. The threshold for these effects depends on the specific animal model and the experimental conditions, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
8-Hydroxyquinoline-beta-D-glucopyranoside is involved in metabolic pathways that include its hydrolysis by beta-glucosidase enzymes . This hydrolysis releases 8-hydroxyquinoline, which can then participate in metal ion chelation and other biochemical reactions. The compound’s interaction with glucose transporters in cancer cells enhances its uptake and activity, contributing to its antiproliferative effects . Additionally, the presence of copper (II) ions can further modulate its metabolic activity and enhance its therapeutic potential .
Transport and Distribution
Within cells and tissues, 8-Hydroxyquinoline-beta-D-glucopyranoside is transported and distributed through interactions with glucose transporters and binding proteins . These interactions facilitate its uptake and localization in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and the presence of metal ions, which can enhance its accumulation in target tissues .
Subcellular Localization
8-Hydroxyquinoline-beta-D-glucopyranoside is localized in various subcellular compartments, including the cytoplasm and organelles involved in metal ion metabolism . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific cellular locations. The compound’s ability to chelate metal ions and inhibit enzyme activity is closely linked to its subcellular localization, which determines its overall efficacy in biochemical assays and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-beta-D-glucopyranoside typically involves the functionalization of 8-hydroxyquinoline at the 8-OH position, followed by conjugation with a sugar derivative. One common method is the copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), which connects the 8-hydroxyquinoline derivative with a sugar derivative such as D-glucose .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar organic chemistry principles, involving the use of catalysts and specific reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyquinoline-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Substitution reactions can occur at the quinoline ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Comparación Con Compuestos Similares
- 5-Chloro-7-iodo-8-quinolinyl-beta-D-glucopyranoside
- 5,7-Dichloro-8-quinolinyl-beta-D-glucopyranoside
- 2-Methyl-8-quinolinyl-beta-D-glucopyranoside
Comparison: 8-Hydroxyquinoline-beta-D-glucopyranoside is unique due to its specific glucose conjugation, which enhances its bioavailability and selectivity. Compared to other similar compounds, it exhibits distinct metal-binding properties and biological activities, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXDESAZVPVGR-TVKJYDDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29266-96-4 | |
| Record name | 8-Quinolinyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29266-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)



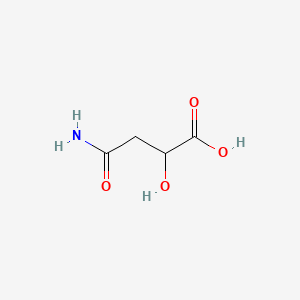
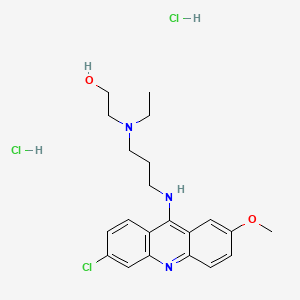
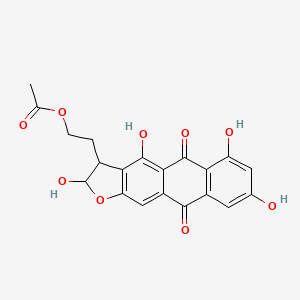
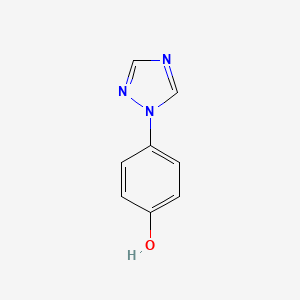
![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)
